molecular formula C17H27N3O B2367419 1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1209442-78-3

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2367419
CAS No.: 1209442-78-3
M. Wt: 289.423
InChI Key: KZEDCQLJKDQBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound It is characterized by the presence of a piperidine ring, an isopropyl group, and a urea moiety attached to an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. The isopropyl group is introduced via alkylation reactions.

    Attachment of the Urea Moiety: The urea group is introduced by reacting the piperidine intermediate with an isocyanate derivative.

    Introduction of the o-Tolyl Group: The final step involves the attachment of the o-tolyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Methylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
  • 1-((1-Ethylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
  • 1-((1-Propylpiperidin-4-yl)methyl)-3-(o-tolyl)urea

Uniqueness

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-propan-2-ylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)20-10-8-15(9-11-20)12-18-17(21)19-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEDCQLJKDQBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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